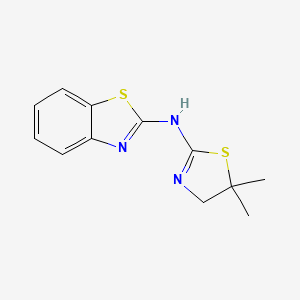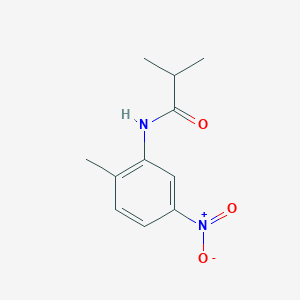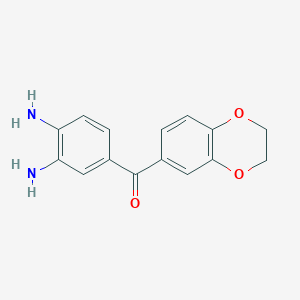
4-(cyclopentyloxy)-N'-(2-thienylmethylene)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(cyclopentyloxy)-N'-(2-thienylmethylene)benzohydrazide, commonly known as CTB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising tool for studying different biological processes.
作用机制
CTB reacts with ROS through a nucleophilic addition reaction, forming a highly fluorescent product. The fluorescence emission of CTB is dependent on the concentration of ROS, making it a sensitive tool for detecting changes in ROS levels. CTB has been shown to selectively react with different types of ROS, including hydrogen peroxide, superoxide, and hydroxyl radicals.
Biochemical and Physiological Effects:
CTB has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. CTB can scavenge ROS and protect cells from oxidative stress, which is a major cause of many diseases. CTB has also been shown to inhibit the production of pro-inflammatory cytokines, which play important roles in the development of various diseases. Additionally, CTB has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
实验室实验的优点和局限性
CTB has several advantages for lab experiments, including its high sensitivity, selectivity, and ease of use. CTB can be used in a variety of cell types and tissues, making it a versatile tool for studying different biological processes. However, CTB has some limitations, including its potential toxicity and limited stability in biological systems. Further studies are needed to determine the optimal conditions for using CTB in different experimental settings.
未来方向
There are several future directions for the use of CTB in scientific research. One potential application is in the development of new therapies for diseases that involve ROS dysregulation, such as cancer and neurodegenerative diseases. CTB can also be used in combination with other fluorescent probes to study the interactions between different ROS and their roles in physiological and pathological processes. Additionally, further studies are needed to optimize the synthesis method of CTB and improve its stability and biocompatibility for use in vivo.
In conclusion, CTB is a promising tool for studying different biological processes due to its high sensitivity and selectivity for ROS. Its potential applications in scientific research are vast, and further studies are needed to fully explore its capabilities.
合成方法
CTB can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxaldehyde and 4-(cyclopentyloxy)benzohydrazide in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure CTB. This synthesis method has been optimized to produce high yields of CTB with good purity.
科学研究应用
CTB has been widely used in scientific research as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play important roles in various physiological and pathological processes. CTB can selectively react with ROS and emit fluorescence, allowing for real-time monitoring of ROS levels in cells. This application has been used to study the role of ROS in different diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
属性
IUPAC Name |
4-cyclopentyloxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-17(19-18-12-16-6-3-11-22-16)13-7-9-15(10-8-13)21-14-4-1-2-5-14/h3,6-12,14H,1-2,4-5H2,(H,19,20)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOWUUSWEJFWIX-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)NN=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5861255.png)

![2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5861270.png)

![N-(5-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5861281.png)
![8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5861287.png)


![3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861300.png)
![N-[3-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine](/img/structure/B5861316.png)

